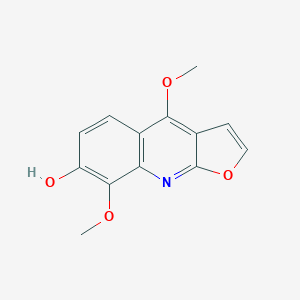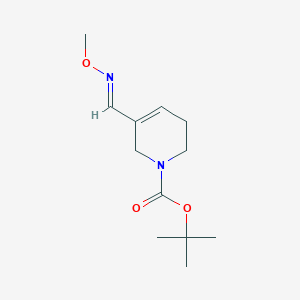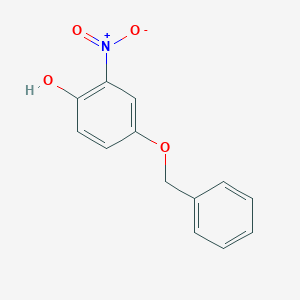
4-(Benzyloxy)-2-nitrophenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of nitrophenol derivatives can involve several steps, including nitration, cycloetherification, and condensation reactions. For instance, substituted 2′-amino-biphenyl-2-ols were synthesized and further functionalized into various compounds, including 4-nitro-dibenzofurans, through a double functionalization process involving nitration and cycloetherification . Similarly, 2-benzyliminiomethylene-4-nitrophenolate was obtained by the condensation of 5-nitro-2-hydroxybenzaldehyde with benzylamine . These methods could potentially be adapted for the synthesis of 4-(Benzyloxy)-2-nitrophenol.
Molecular Structure Analysis
The molecular structure of nitrophenol derivatives is often characterized using X-ray crystallography and computational methods. For example, the crystal structure of 2-benzyliminiomethylene-4-nitrophenolate revealed a zwitterionic form with specific hydrogen bonding patterns . The geometry-optimization study indicated the stability of the zwitterionic form over the hypothetical neutral molecule . These techniques could be used to determine the molecular structure of 4-(Benzyloxy)-2-nitrophenol.
Chemical Reactions Analysis
Nitrophenol derivatives can undergo various chemical reactions, including etherification, reduction, diazotization, and hydrolysis. The synthesis of 4-(2,4-Dichlorophenoxy)phenol from 2,4-dichlorophenol and p-chloronitrobenzene involved such reactions . These reactions could be relevant to the chemical behavior of 4-(Benzyloxy)-2-nitrophenol in different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenol derivatives can be influenced by their molecular structure. For example, the presence of nitro groups can affect the vibrational properties, as seen in the FT-IR and Raman spectra analysis of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one . The frontier orbitals analysis indicated the stability and chemical reactivity of the compound . These properties are important for understanding the behavior of 4-(Benzyloxy)-2-nitrophenol in various environments.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Transition Metal Complexes
- Application Summary: This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .
- Methods of Application: The Schiff base ligands are obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results: The synthesized metal(II) complexes were found to be highly potent in vitro antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .
2. Synthesis of Chalcone Derivatives
- Application Summary: 4-(Benzyloxy)-2-nitrophenol is used in the synthesis of chalcone derivatives .
- Methods of Application: The chalcone derivatives were synthesized by coupling 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one compounds with aromatic substituted aldehydes .
- Results: The synthesized compounds were screened for antimicrobial activity .
3. Preparation of Hetaryl-Azophenol Dyes
- Application Summary: 4-Benzyloxyphenol is used in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The specific results or outcomes are not provided in the source .
4. Synthesis of PPARα Agonists
- Application Summary: 4-Benzyloxy-benzylamino chemotype has been evolved to provide efficacious, potent, and isoform selective PPARα agonists as leads for retinal disorders .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: The studies identified a pipeline of candidates positioned for detailed PK/PD and pre-clinical evaluation .
5. Synthesis of Transition Metal Complexes
- Application Summary: This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .
- Methods of Application: The Schiff base ligands are obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results: The synthesized metal(II) complexes were found to be highly potent in vitro antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .
6. Synthesis of Heterocyclic Schiff Base Ligands
Safety And Hazards
Eigenschaften
IUPAC Name |
2-nitro-4-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYYLYCOPKQGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404806 | |
| Record name | 4-(Benzyloxy)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-nitrophenol | |
CAS RN |
96315-18-3 | |
| Record name | 4-(Benzyloxy)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)
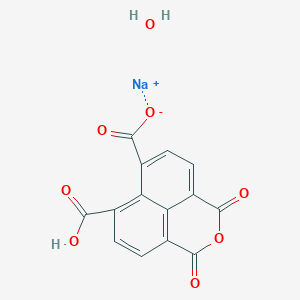
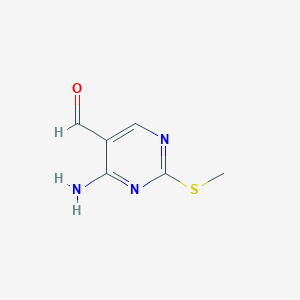
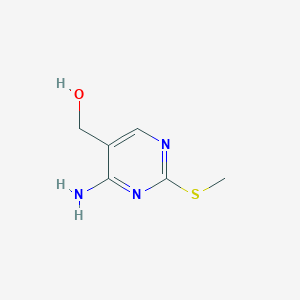
![Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B131974.png)
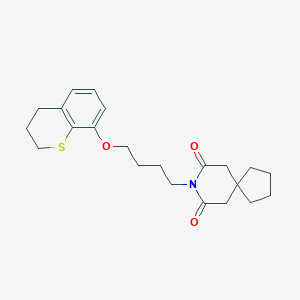
![(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetate](/img/structure/B131976.png)
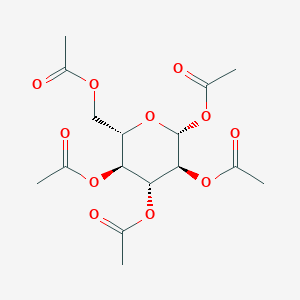
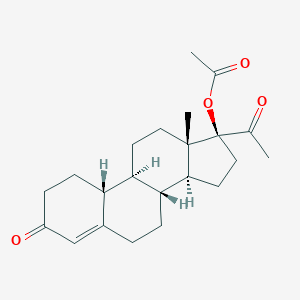
![(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one](/img/structure/B131989.png)
![4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B131992.png)
![[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol](/img/structure/B131994.png)
